molecular formula C7H13Cl2N3 B6222246 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride CAS No. 2758000-05-2

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B6222246
CAS No.: 2758000-05-2
M. Wt: 210.1
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Description

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride is a chemical compound belonging to the triazole class. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its tert-butyl and chloromethyl substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride can be synthesized through various methods. One common approach involves the reaction of tert-butyl hydrazine with a chloromethylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the triazole ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

  • Substitution reactions yield various substituted triazoles.
  • Oxidation and reduction reactions produce different oxidation states of the triazole ring.

Scientific Research Applications

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The triazole ring can also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole: This compound has a similar structure but contains an additional nitrogen atom in the ring.

    1-tert-butyl-5-methyl-1H-1,2,4-triazole: This compound lacks the chloromethyl group, resulting in different reactivity and applications.

Uniqueness: 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both the tert-butyl and chloromethyl groups allows for a wide range of chemical transformations and applications.

Properties

CAS No.

2758000-05-2

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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